2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,2-dimethyl-N-prop-2-ynyloxolan-3-amine |
InChI |
InChI=1S/C9H15NO/c1-4-6-10-8-5-7-11-9(8,2)3/h1,8,10H,5-7H2,2-3H3 |
InChI Key |
RAIMZTPLQQBLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)NCC#C)C |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis Route
The most widely documented method for synthesizing 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine involves a nucleophilic substitution reaction between 2,2-dimethyl-3-oxolanyl chloride and propargylamine under basic conditions.
Reaction Overview
The synthesis proceeds via an SN2 mechanism , where the chloride group in 2,2-dimethyl-3-oxolanyl chloride is displaced by the primary amine group of propargylamine. Triethylamine serves as a base to neutralize hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation.
Reaction Scheme:
$$
\text{2,2-Dimethyl-3-oxolanyl chloride} + \text{Propargylamine} \xrightarrow[\text{CH}2\text{Cl}2]{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}
$$
Synthetic Procedure
Reagents and Conditions
- Solvent: Anhydrous dichloromethane (CH2Cl2)
- Base: Triethylamine (Et3N), 1.1 equivalents
- Temperature: Room temperature (20–25°C)
- Reaction Time: 4–6 hours
Workup and Purification
- Post-reaction, the mixture is washed with water to remove excess HCl and triethylamine hydrochloride.
- The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the target compound as a colorless liquid.
Table 1: Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Starting Material | 2,2-Dimethyl-3-oxolanyl chloride |
| Nucleophile | Propargylamine |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | 65–75% (reported range) |
Precursor Synthesis: 2,2-Dimethyl-3-oxolanyl Chloride
The preparation of 2,2-dimethyl-3-oxolanyl chloride is critical to the primary synthesis route. This intermediate is synthesized via chlorination of 2,2-dimethyloxolan-3-ol using thionyl chloride (SOCl2).
Reaction Scheme:
$$
\text{2,2-Dimethyloxolan-3-ol} + \text{SOCl}2 \rightarrow \text{2,2-Dimethyl-3-oxolanyl chloride} + \text{SO}2 + \text{HCl}
$$
Procedure
Chlorination:
- 2,2-Dimethyloxolan-3-ol is treated with excess thionyl chloride under reflux (70°C) for 2 hours.
- The reaction is monitored via thin-layer chromatography (TLC) for completion.
Workup:
Table 2: Chlorination Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl2) |
| Temperature | Reflux (70°C) |
| Reaction Time | 2 hours |
| Yield | 80–85% |
Alternative Synthetic Approaches
Reductive Amination of 2,2-Dimethyloxolan-3-one
An alternative route involves reductive amination of 2,2-dimethyloxolan-3-one with propargylamine using sodium cyanoborohydride (NaBH3CN) as a reducing agent.
Reaction Scheme:
$$
\text{2,2-Dimethyloxolan-3-one} + \text{Propargylamine} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH}} \text{this compound}
$$
Procedure
Mitsunobu Reaction
The Mitsunobu reaction offers another pathway, utilizing 2,2-dimethyloxolan-3-ol and propargylamine in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
Reaction Scheme:
$$
\text{2,2-Dimethyloxolan-3-ol} + \text{Propargylamine} \xrightarrow[\text{DEAD, PPh}_3]{\text{THF}} \text{this compound}
$$
Limitations
- Cost: High reagent expense (DEAD, PPh3).
- Byproducts: Triphenylphosphine oxide complicates purification.
Mechanistic Insights
SN2 Displacement in Primary Route
The chloride leaving group in 2,2-dimethyl-3-oxolanyl chloride is displaced by the nucleophilic amine group of propargylamine. The reaction’s success hinges on:
Side Reactions and Mitigation
Analytical Characterization
Table 3: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| 1H NMR | δ 1.20 (s, 6H, 2×CH3), 2.40 (t, 1H, ≡CH), 3.30–3.60 (m, 4H, oxolane and NCH2) |
| 13C NMR | δ 22.5 (2×CH3), 72.8 (oxolane C), 80.1 (≡C), 115.3 (≡CH) |
| IR (cm-1) | 3300 (N–H), 2100 (C≡C), 1120 (C–O–C) |
| MS (EI) | m/z 153.22 [M]+ |
Industrial-Scale Considerations
For large-scale production, the primary route is preferred due to its simplicity and cost-effectiveness. Key optimizations include:
- Continuous Flow Reactors: Enhance mixing and heat transfer during chlorination and substitution steps.
- Catalytic Recycling: Recovery and reuse of triethylamine via acid-base extraction.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine with key analogs:
Key Differences and Implications
Ring Size and Strain :
- The oxolane ring (5-membered) in the target compound is less strained than the oxetane ring (4-membered) in N-(propan-2-yl)oxetan-3-amine . This difference impacts thermal stability and reactivity; oxetanes are more strained and prone to ring-opening reactions.
- The oxane ring (6-membered) in 3-(Oxan-2-yl)prop-2-en-1-amine offers greater conformational flexibility, which may enhance solubility compared to oxolane derivatives .
Functional Group Reactivity :
- The propargylamine group in the target compound enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in allylamine (3-(Oxan-2-yl)prop-2-en-1-amine) or aromatic analogs .
- Aromatic substituents (naphthyl, thienyl) in N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine increase lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates like Duloxetine .
Physicochemical Properties :
- The target compound’s lower molecular weight (145.20 vs. 311.44 for the Duloxetine intermediate) suggests better aqueous solubility, critical for drug formulation.
- Oxalate salts of aromatic amines (e.g., N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine oxalate) improve crystallinity and stability but add molecular complexity .
Biological and Material Applications :
- Propargylamine derivatives are explored in metal-organic frameworks (MOFs) and polymer networks due to their triple-bond reactivity .
- Oxetane-containing compounds are prioritized in drug design for their metabolic stability and hydrogen-bonding capacity .
Research Findings and Trends
- Conformational Analysis : Crystallographic studies of N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine reveal a dihedral angle of 87.5° between aromatic rings, influencing its receptor-binding profile . Similar studies on the target compound (if available) would clarify its spatial preferences.
- Safety Profiles: Aliphatic amines like dimethylaminopropylamine () exhibit corrosive properties, while propargylamines may pose unique toxicity risks due to reactive alkynes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
